molecular formula C6H11NO3S B11720578 1-(Methylsulfonyl)-2-piperidinone

1-(Methylsulfonyl)-2-piperidinone

Cat. No.: B11720578
M. Wt: 177.22 g/mol
InChI Key: OCAXRCXSBODRTH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2-piperidinone is an organic compound characterized by a piperidinone ring substituted with a methylsulfonyl group

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-2-piperidinone typically involves the reaction of piperidinone with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidinone+Methylsulfonyl chlorideThis compound+HCl\text{Piperidinone} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidinone+Methylsulfonyl chloride→this compound+HCl

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)-2-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylsulfonyl)-2-piperidinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-2-piperidinone involves its interaction with specific molecular targets. The methylsulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Methylsulfonyl)-2-piperidinone can be compared with other similar compounds such as:

    Methanesulfonyl chloride: Used as a reagent in organic synthesis.

    Methylsulfonylmethane: Known for its anti-inflammatory properties and used as a dietary supplement.

The uniqueness of this compound lies in its specific structure and the presence of both the piperidinone ring and the methylsulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

1-(Methylsulfonyl)-2-piperidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO3S
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 102646-04-8

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Anticancer Activity : Studies have shown that piperidone derivatives, including this compound, can induce apoptosis in various cancer cell lines. These compounds often activate pro-apoptotic pathways through the accumulation of reactive oxygen species (ROS) and the activation of caspases, leading to cell cycle arrest and DNA fragmentation .
  • Proteasome Inhibition : Research indicates that certain piperidones act as proteasome inhibitors, increasing levels of polyubiquitinated proteins and thereby promoting apoptosis in cancer cells . This mechanism highlights their potential as anticancer agents.
  • Anti-inflammatory Effects : Some studies suggest that compounds with a piperidine structure can exhibit anti-inflammatory properties. They may reduce the production of inflammatory markers and nitric oxide (NO) in activated macrophages, indicating potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity TypeCell Lines TestedConcentration RangeMechanism of Action
AnticancerVarious cancer cell linesLow micromolar to nanomolarInduction of apoptosis via ROS accumulation
Proteasome InhibitionLymphoma and colon cancerLow micromolarIncreased polyubiquitinated proteins
Anti-inflammatoryMacrophage cellsVariesReduction of inflammatory markers and NO production

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that two novel piperidones exhibited significant cytotoxicity across 14 different cancer cell lines, particularly in acute lymphoblastic lymphoma and colon cancer. The compounds induced apoptosis through ROS accumulation and mitochondrial depolarization, confirming their potential as anticancer therapeutics .
  • Inflammation Resolution : Another investigation into piperidine derivatives highlighted their ability to mitigate inflammation in RAW 264.7 macrophages. The compounds effectively reduced pro-inflammatory markers when cells were treated with interferon-gamma and lipopolysaccharide .
  • Mechanistic Insights : Detailed mechanistic studies using X-ray crystallography have elucidated how piperidine moieties interact with specific enzymes involved in disease pathways, further validating their therapeutic potential against various conditions, including viral infections like MERS-CoV .

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

1-methylsulfonylpiperidin-2-one

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H2,1H3

InChI Key

OCAXRCXSBODRTH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1=O

Origin of Product

United States

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